Superior Clinical Efficacy in CVI Despite Lower Dosing: Head-to-Head Trial vs. Diosmin
A randomized, double-blind, controlled clinical trial directly compared hidrosmin (preparation F-117) to diosmin in 20 patients with chronic venous insufficiency (CVI) of the lower limbs with varicose symptomatology. The clinical therapeutic efficacy of hidrosmin was superior to that of diosmin in most of the studied clinical parameters, including subjective symptoms (heaviness, local tenderness, cramps, paresthesias) and objective signs (phlebography, edema evolution) [1]. Critically, this superiority was achieved despite employing a lower posology with hidrosmin compared to the diosmin regimen used in the study [1].
| Evidence Dimension | Clinical therapeutic efficacy in chronic venous insufficiency |
|---|---|
| Target Compound Data | Superior clinical improvement in most parameters; lower posology employed |
| Comparator Or Baseline | Diosmin (standard formulation); higher posology employed relative to hidrosmin |
| Quantified Difference | Qualitative superiority described; exact quantitative difference not numerically reported in available abstract; posology difference noted but exact doses not specified |
| Conditions | Randomized double-blind controlled trial; n=20 patients (10 hidrosmin, 10 diosmin); 90-day treatment duration with assessments at baseline and days 15, 30, 60, 90; patients with CVI and varicose symptomatology of inferior limbs |
Why This Matters
This direct head-to-head evidence establishes that hidrosmin produces superior clinical outcomes to its parent compound diosmin in CVI, providing a procurement justification for selecting hidrosmin over diosmin for venous insufficiency research or formulation development.
- [1] Honorato Pérez J, Arcas Meca R. A double-blind study comparing the clinical efficacy of the preparation F-117 (hidrosmin) versus diosmin in the treatment of patients with peripheral venous disorders. Rev Med Univ Navarra. 1990 Apr-Jun;34(2):77-9. PMID: 2130425. View Source
